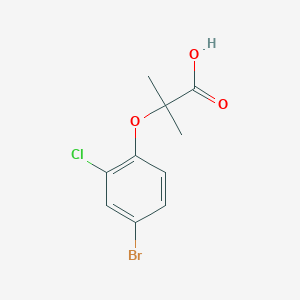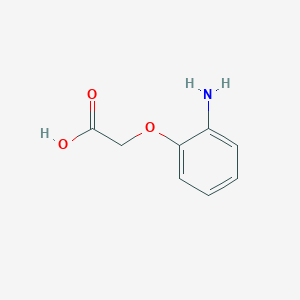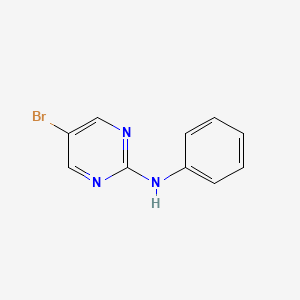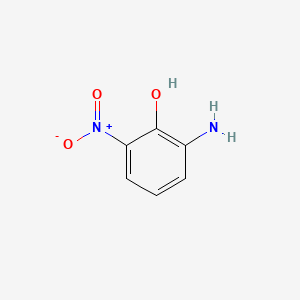
2-Hydroxymethylcyclohexanol
Overview
Description
2-Hydroxymethylcyclohexanol is a cyclic alcohol with the molecular formula C7H14O2. It is a versatile compound used in various sectors, including pharmaceuticals, chemicals, and industrial applications . This compound is characterized by a hydroxymethyl group attached to a cyclohexanol ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxymethylcyclohexanol can be synthesized through several methods. One common route involves the reduction of 2-(hydroxymethyl)cyclohexanone using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In industrial settings, this compound is produced through catalytic hydrogenation of 2-(hydroxymethyl)cyclohexanone. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products:
Oxidation: 2-(Hydroxymethyl)cyclohexanone.
Reduction: Cyclohexanemethanol.
Substitution: 2-Chloromethylcyclohexanol.
Scientific Research Applications
2-Hydroxymethylcyclohexanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and active ingredients.
Industry: this compound is employed in the production of plasticizers, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 2-Hydroxymethylcyclohexanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions . The hydroxyl group allows it to form hydrogen bonds with active sites of enzymes, facilitating catalytic processes .
Comparison with Similar Compounds
Cyclohexanol: Similar in structure but lacks the hydroxymethyl group.
Cyclohexanemethanol: Contains a methanol group instead of a hydroxymethyl group.
2-Methylcyclohexanol: Has a methyl group instead of a hydroxymethyl group.
Uniqueness: 2-Hydroxymethylcyclohexanol is unique due to the presence of both a hydroxyl and a hydroxymethyl group, which enhances its reactivity and versatility in chemical reactions compared to its analogs .
Properties
IUPAC Name |
2-(hydroxymethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-5-6-3-1-2-4-7(6)9/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWMJHMSUDKMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409172 | |
| Record name | 2-HYDROXYMETHYLCYCLOHEXANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27583-43-3 | |
| Record name | 2-HYDROXYMETHYLCYCLOHEXANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is trans-4-alkyl-trans-2-hydroxymethylcyclohexanol a useful building block for liquid crystal synthesis?
A1: trans-4-Alkyl-trans-2-hydroxymethylcyclohexanols serve as valuable precursors for synthesizing substituted 1,3-dioxadecalines, a class of liquid crystals. [, ] These compounds are readily transformed into 1,3-dioxadecalines through an acid-catalyzed acetalization reaction with various aldehydes. [] The trans configuration of the starting material ensures the formation of the desired trans isomers in the final product. []
Q2: How does the incorporation of oxygen atoms in the cyclohexane ring affect the liquid crystalline properties of the resulting 1,3-dioxadecalines?
A2: Introducing two oxygen atoms into the cyclohexane ring, forming the 1,3-dioxadecaline structure, leads to a decrease in clearing temperatures compared to analogous decalin derivatives. [] This effect is attributed to the deformation of the decalin ring system caused by the presence of the oxygen atoms. [] Additionally, the 1,3-dioxadecaline ring system demonstrates a tendency to favor nematic mesophases over smectic mesophases. []
Q3: Can cis-fused 1,3-dioxadecalines exhibit liquid crystalline properties?
A3: Yes, the research describes the synthesis of at least one cis-fused 1,3-dioxadecaline that displays liquid crystalline behavior. [] This finding suggests that both cis and trans configurations of 1,3-dioxadecalines can potentially exhibit liquid crystalline properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276872.png)










